

NK3R-IN-1 chemical structure and properties

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Compound of Interest

Compound Name: NK3R-IN-1

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Technical Guide: NK3R-IN-1

For Research, Scientific, and Drug Development Professionals

This document provides a comprehensive technical overview of **NK3R-IN-1**, a potent and orally bioavailable antagonist of the Neurokinin-3 Receptor (NK3R). It covers the chemical structure, physicochemical and biological properties, relevant signaling pathways, and detailed experimental protocols.

Chemical Identity and Physicochemical Properties

NK3R-IN-1, also referred to as compound 16x in initial discovery literature, is an imidazolepiperazine derivative identified as a selective inhibitor of the NK3 receptor.^[1]

Chemical Structure:

- IUPAC Name: (R)-(4-(4-fluorophenyl)-2-(2-methyl-5-(2-methylthiazol-4-yl)imidazo[1,5-a]pyrazin-1(8H)-yl)piperazin-1-yl)methanone
- SMILES String: FC1=CC=C(C(N2CCN3C([C@H]2C)=CN=C3C4=NC(C)=NS4)=O)C=C1^[1]

Table 1: Physicochemical Properties of **NK3R-IN-1**

Property	Value	Source
Molecular Formula	C ₁₇ H ₁₆ FN ₅ OS	[1]
Molecular Weight	357.41 g/mol	[1]
Oral Bioavailability (F%)	93.6%	[2]
Membrane Permeability (Papp, A → B)	37.6 x 10 ⁻⁶ cm/s	[2]

Biological Properties and Mechanism of Action

NK3R-IN-1 functions as a potent antagonist of the Neurokinin-3 receptor (NK3R), a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system.[1][2] The endogenous ligand for NK3R is Neurokinin B (NKB).[3] By blocking the action of NKB, **NK3R-IN-1** can modulate downstream signaling pathways involved in various physiological processes, including the regulation of gonadotropin-releasing hormone (GnRH) secretion.[4]

The primary therapeutic potential of NK3R antagonists lies in their ability to treat sex-hormone-related disorders.[4] A key in vivo effect of **NK3R-IN-1** is its ability to decrease blood luteinizing hormone (LH) levels.[1][2]

Table 2: Biological Activity of **NK3R-IN-1**

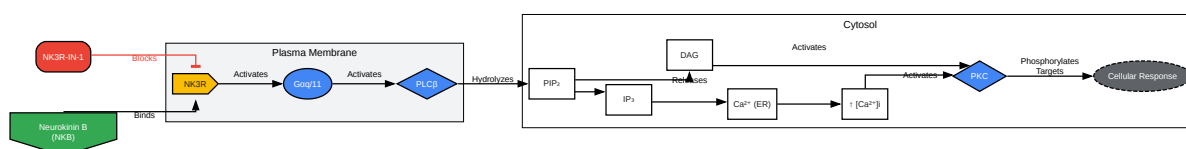
Target	Assay	Value (IC ₅₀)	Source
Human NK3R	Inhibitory Activity	430.60 nM	[2]

Selectivity Profile:

Specific inhibitory activities against other tachykinin receptors, such as NK1R and NK2R, for **NK3R-IN-1** are not detailed in the primary literature. However, the development of selective NK3R antagonists is a key focus in the field to minimize off-target effects.[5][6]

Signaling Pathways

As a Gq-protein coupled receptor, the activation of NK3R by its endogenous ligand, NKB, initiates a well-defined intracellular signaling cascade. **NK3R-IN-1** acts by blocking the initiation of this pathway.



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Figure 1. NK3R Antagonism by **NK3R-IN-1**.

Experimental Protocols

The following protocols are based on the methodologies used for the characterization of NK3R antagonists.

In Vitro NK3R Inhibitory Assay

This protocol is a representative method for determining the inhibitory activity of compounds like **NK3R-IN-1** against the human NK3 receptor, often using a functional assay that measures a downstream signaling event like inositol phosphate accumulation.^{[7][8]}

Objective: To determine the IC₅₀ value of **NK3R-IN-1** at the human NK3 receptor.

Materials:

- HEK293 cells stably expressing the human NK3R.
- Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

- NK3R agonist (e.g., Neurokinin B or Senktide).
- Test compound (**NK3R-IN-1**) at various concentrations.
- Inositol phosphate accumulation assay kit (e.g., IP-One HTRF assay).
- 96-well or 384-well microplates.

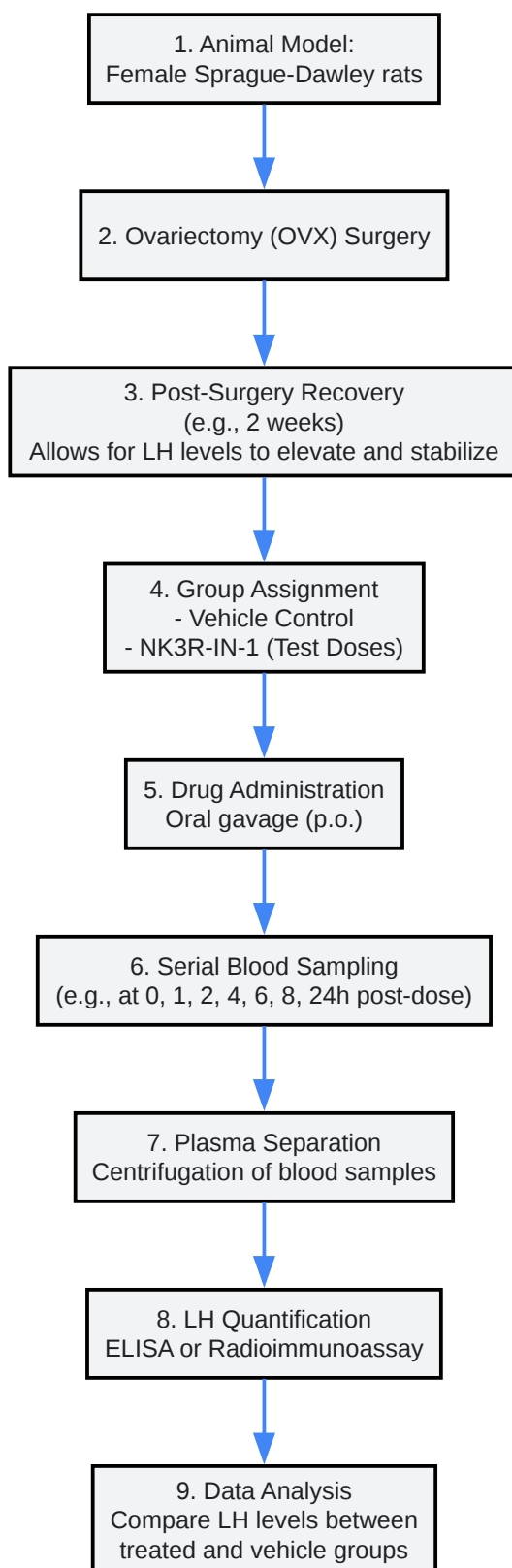
Procedure:

- **Cell Plating:** Seed the hNK3R-expressing HEK293 cells into microplates and culture overnight to allow for adherence.
- **Compound Preparation:** Prepare serial dilutions of **NK3R-IN-1** in assay buffer to achieve a range of final concentrations for the assay.
- **Antagonist Incubation:** Remove culture medium from the cells and add the diluted **NK3R-IN-1** solutions. Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C to allow the antagonist to bind to the receptors.
- **Agonist Stimulation:** Add a fixed concentration of the NK3R agonist (typically at its EC₈₀ concentration to ensure a robust signal) to all wells, except for the negative control.
- **Incubation:** Incubate the plate for a specified duration (e.g., 60 minutes) at 37°C to allow for receptor activation and second messenger production.
- **Detection:** Lyse the cells and proceed with the inositol phosphate detection protocol as per the manufacturer's instructions for the chosen assay kit. This typically involves adding detection reagents and measuring the signal (e.g., HTRF ratio).
- **Data Analysis:** Plot the response (e.g., fluorescence ratio) against the logarithm of the antagonist concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

In Vivo Pharmacodynamic Study in Ovariectomized (OVX) Rats

This protocol describes a common in vivo model to assess the efficacy of NK3R antagonists in suppressing luteinizing hormone (LH) levels, a key biomarker for this target class.[\[1\]](#)[\[2\]](#)

Objective: To evaluate the ability of orally administered **NK3R-IN-1** to suppress plasma LH levels in a rat model of elevated gonadotropins.



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Figure 2. Workflow for In Vivo OVX Model.

Materials:

- Adult female Sprague-Dawley rats.
- Vehicle (e.g., 0.5% methylcellulose in water).
- **NK3R-IN-1** formulated for oral administration.
- Anesthesia and surgical equipment for ovariectomy.
- Blood collection supplies (e.g., EDTA tubes).
- Centrifuge.
- LH ELISA kit or radioimmunoassay reagents.

Procedure:

- Ovariectomy: Anesthetize female rats and surgically remove the ovaries. This procedure induces a state of chronically elevated LH due to the loss of estrogen-mediated negative feedback.
- Recovery: Allow the animals to recover for a period of at least two weeks to ensure stabilization of elevated plasma LH levels.
- Dosing: Randomly assign rats to treatment groups (vehicle control and one or more doses of **NK3R-IN-1**). Administer the compound or vehicle via oral gavage.
- Blood Collection: Collect blood samples (e.g., via tail vein or saphenous vein) at baseline (pre-dose) and at several time points post-administration (e.g., 1, 2, 4, 6, 8, and 24 hours).
- Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.
- LH Measurement: Quantify the concentration of LH in the plasma samples using a validated immunoassay (ELISA or RIA).

- Data Analysis: Calculate the percent change in LH from baseline for each animal at each time point. Compare the LH levels in the **NK3R-IN-1** treated groups to the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

Conclusion

NK3R-IN-1 is a potent, orally bioavailable NK3R antagonist with demonstrated in vivo efficacy in a relevant pharmacodynamic model. Its favorable properties make it a valuable research tool for investigating the role of the NKB-NK3R signaling pathway and a promising lead compound for the development of therapeutics for sex-hormone-dependent conditions. Further characterization, including a comprehensive selectivity and safety profile, is warranted for its continued development.

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